molecular formula C20H23NO4 B1141332 Naltrexone-d3 (100 ug/mL in Methanol) CAS No. 1261080-26-5

Naltrexone-d3 (100 ug/mL in Methanol)

Cat. No.: B1141332
CAS No.: 1261080-26-5
M. Wt: 344.4 g/mol
InChI Key: DQCKKXVULJGBQN-VOVHGNGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naltrexone-d3 (100 µg/mL in Methanol) is a deuterated form of naltrexone, an opioid receptor antagonist. This compound is used primarily as an internal standard in various analytical applications, including pharmaceutical research, forensic analysis, clinical toxicology, and urine drug testing . The deuterium atoms in Naltrexone-d3 replace hydrogen atoms, making it useful in isotope dilution methods.

Mechanism of Action

Target of Action

Naltrexone-d3 primarily targets the mu-opioid receptors (MOR) , but it also has some activity at the kappa and delta opioid receptors . These receptors are part of the endogenous opioid system, which plays a crucial role in pain modulation, reward, and addictive behavior .

Mode of Action

Naltrexone-d3 acts as a competitive antagonist at these opioid receptors . It binds to these receptors and blocks the effects of endogenous opioids, such as endorphins . This action prevents the euphoric and sedative effects typically associated with opioid use . Naltrexone-d3 itself has little or no effect in the absence of opioids or alcohol .

Biochemical Pathways

Naltrexone-d3 affects the opioid signaling pathway . By blocking the opioid receptors, it prevents the activation of this pathway by endogenous or exogenous opioids . This action can lead to a reduction in opioid cravings and a decrease in the rewarding effects of alcohol and opioids . Naltrexone is mainly metabolized to an active metabolite, 6β-naltrexol, by dihydrodiol dehydrogenase enzymes .

Pharmacokinetics

The pharmacokinetics of Naltrexone-d3 involves its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Naltrexone is effective orally, longer-lasting, and more potent than naloxone . It is mainly metabolized to 6β-naltrexol by dihydrodiol dehydrogenase enzymes . .

Result of Action

The molecular and cellular effects of Naltrexone-d3’s action involve the antagonization of most of the subjective and objective effects of opiates , including respiratory depression, miosis, euphoria, and drug craving . At the cellular level, Naltrexone-d3’s antagonistic action at the opioid receptors can lead to changes in cell signaling and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Naltrexone-d3. For instance, genetic variation in the mu-opioid receptor gene (OPRM1) and other genes related to opioid signaling and dopamine reuptake and inactivation can affect the response to Naltrexone-d3 . Age and sex have also been found to contribute to variability in Naltrexone biotransformation . Therefore, individual factors such as genetics, age, and sex should be considered when using Naltrexone-d3.

Biochemical Analysis

Biochemical Properties

Naltrexone-d3, like its parent compound Naltrexone, is known to interact with various enzymes, proteins, and other biomolecules. It primarily acts as an antagonist for mu-opioid receptors, but also has an affinity for kappa and delta opioid receptors . The primary active metabolite of Naltrexone-d3 is 6-beta-naltrexol-d3, which is produced through the enzymatic reduction by dihydrodiol dehydrogenase enzymes .

Cellular Effects

Naltrexone-d3 exerts several effects on various types of cells and cellular processes. It has been shown to reduce craving and stimulation in cells, while increasing sedation and negative mood . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Naltrexone-d3 is primarily through its antagonistic effect on opioid receptors. It competitively binds to these receptors, blocking the effects of endogenous opioids . This leads to the antagonization of most of the subjective and objective effects of opiates, including respiratory depression, miosis, euphoria, and drug craving .

Temporal Effects in Laboratory Settings

In laboratory settings, Naltrexone-d3 has shown to have temporal effects. Studies have shown that Naltrexone-d3 reduces the likelihood of drinking and heavy drinking, blunts craving in the laboratory and in the natural environment, and alters subjective responses to alcohol consumption .

Dosage Effects in Animal Models

In animal models, the effects of Naltrexone-d3 vary with different dosages. Studies have shown significant decreases in the number of individuals with tumors relative to control using doses of 0.1, 0.4, or 1.0 mg/kg daily . High doses and continuous administration can foster cancer progression, whereas low doses and intermittent treatment may hinder cell proliferation, impede tumorigenesis, and have potential anticancer efficacy .

Metabolic Pathways

Naltrexone-d3 is involved in several metabolic pathways. It is primarily metabolized to an active metabolite 6-beta-naltrexol-d3 by dihydrodiol dehydrogenase enzymes . Both parent drug and metabolites are excreted primarily by the kidney .

Transport and Distribution

Naltrexone-d3 is transported and distributed within cells and tissues. Studies have shown that Naltrexone-d3 is taken up in a concentration-dependent manner in hCMEC/D3 cells, a human immortalized brain capillary endothelial cell line .

Subcellular Localization

The subcellular localization of Naltrexone-d3 is not well-studied. Given its similarity to Naltrexone, it is likely to be found in similar locations within the cell, primarily at the sites of opioid receptors. These receptors are typically located on the cell surface, particularly on neurons in the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naltrexone-d3 involves the incorporation of deuterium atoms into the naltrexone molecule. The process typically starts with simple, achiral precursors. Catalytic enantioselective Sharpless dihydroxylation is employed to introduce the stereogenic centers . A Rhodium (I)-catalyzed C–H alkenylation and torquoselective electrocyclization cascade provides the hexahydro isoquinoline bicyclic framework that serves as the precursor to the morphinan core .

Industrial Production Methods

Industrial production of Naltrexone-d3 involves similar synthetic routes but on a larger scale. The mixture is heated to a temperature in the range of 30 to 100°C, preferably in the range of 50-70°C . Reaction time is adjusted to achieve a reasonably high conversion rate .

Chemical Reactions Analysis

Types of Reactions

Naltrexone-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naltrexone N-oxide, while reduction can yield naltrexol .

Comparison with Similar Compounds

Similar Compounds

    Naloxone: Another opioid receptor antagonist used to reverse opioid overdoses.

    Nalorphine: An opioid antagonist with partial agonist properties.

    Oxymorphone: A potent opioid analgesic.

Uniqueness

Naltrexone-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Unlike naloxone and nalorphine, naltrexone-d3 is primarily used as an internal standard in research settings .

Properties

CAS No.

1261080-26-5

Molecular Formula

C20H23NO4

Molecular Weight

344.4 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-3-[dideuterio-(1-deuteriocyclopropyl)methyl]-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C20H23NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,15,18,22,24H,1-2,5-10H2/t15-,18+,19+,20-/m1/s1/i10D2,11D

InChI Key

DQCKKXVULJGBQN-VOVHGNGRSA-N

Isomeric SMILES

[2H]C1(CC1)C([2H])([2H])N2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O

Synonyms

(5α)-17-(Cyclopropyl-methyl-d3)-4,5-epoxy-3,14-dihydroxymorphinan-6-one;  _x000B_Antaxone-D3;  Depade-D3;  EN 1639A-D3;  NIH 8503-D3;  Nalorex-D3;  Trexan-D3; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.